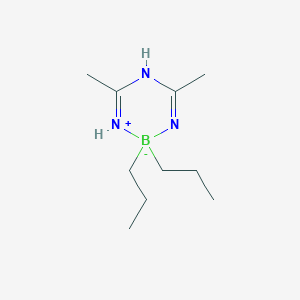![molecular formula C17H18N2O3 B5155243 N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)
N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide, commonly known as CPP or CPPene, is a synthetic compound that has gained considerable attention in the field of scientific research due to its potential therapeutic applications. CPPene belongs to the class of furan-2-carboxamides and is known to exhibit anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of CPPene involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair. CPPene inhibits PARP, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. Additionally, CPPene inhibits the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the immune response.
Biochemical and Physiological Effects:
CPPene has been shown to have a number of biochemical and physiological effects. It induces apoptosis in cancer cells by inhibiting PARP, leading to the accumulation of DNA damage. It also inhibits the production of pro-inflammatory cytokines by suppressing the activity of NF-κB. In addition, CPPene has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPPene in lab experiments is its potent anti-cancer and anti-inflammatory properties. It has been shown to be effective in inhibiting the growth of various cancer cell lines and suppressing the production of pro-inflammatory cytokines. However, one of the limitations of using CPPene is its potential toxicity. Studies have shown that CPPene can induce liver toxicity in mice, and further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on CPPene. One area of research is the development of novel CPPene derivatives with improved anti-cancer and anti-inflammatory properties. Another area of research is the investigation of the potential of CPPene as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to determine the safety and efficacy of CPPene in humans and to identify potential drug interactions.
Méthodes De Synthèse
The synthesis of CPPene involves the reaction between 3-(1-piperidinylcarbonyl)phenylboronic acid and furan-2-carboxylic acid. The reaction is catalyzed by palladium and is carried out under an inert atmosphere. The resulting compound is then purified by column chromatography to obtain CPPene in its pure form.
Applications De Recherche Scientifique
CPPene has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. CPPene works by inducing apoptosis, or programmed cell death, in cancer cells, thereby preventing their proliferation. In addition to its anti-cancer properties, CPPene has also been shown to exhibit anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
Propriétés
IUPAC Name |
N-[3-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(15-8-5-11-22-15)18-14-7-4-6-13(12-14)17(21)19-9-2-1-3-10-19/h4-8,11-12H,1-3,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLXXGYQUPREGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5155164.png)
![N-[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]-beta-alanine](/img/structure/B5155170.png)
![5-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5155194.png)
![ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5155197.png)
![3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)
![9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5155218.png)
![4-{5-[(4-benzyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}morpholine bis(trifluoroacetate)](/img/structure/B5155225.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5155229.png)

![3-chloro-4-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5155241.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B5155248.png)
![N-[(3-bromophenyl)(phenyl)methyl]urea](/img/structure/B5155261.png)
![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5155270.png)
